molecular formula C3H6ClF3N6 B2361156 3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride CAS No. 1172756-64-7

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride

Cat. No. B2361156
CAS RN: 1172756-64-7
M. Wt: 218.57
InChI Key: VXAMLTJFGCYFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazoles are generally synthesized using the Huisgen cycloaddition, a type of organic reaction and a cycloaddition between an azide and an alkyne to give a 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, with additional functional groups of hydrazino and trifluoromethyl attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Reactivity: This compound has been used in various chemical reactions. For instance, it participates in the formation of 5-(3 or 4-pyridyl)-1,3,4-oxadiazolo (2,3-C)-1,2,4-triazole 5-thiones when heated with carbon disulphide and alcoholic potassium hydroxide (Zayed, Fakhr, Gad, & Abdulla, 1984).
  • Spectroscopic Identification: It has been used for structural elucidation and identification of various isomeric 1,2,4-triazole derivatives via spectroscopic methods (Emilsson & Selander, 1988).

Corrosion Inhibition

  • Copper Corrosion Inhibition: A study evaluated its efficiency as an inhibitor of copper corrosion in nitric acid, using density functional theory (Zarrouk et al., 2013).

Pharmaceutical Applications

  • Antihistaminic Agents: Although this falls slightly outside the scope of your request, it's worth noting that derivatives of this compound have been synthesized and tested for their H(1)-antihistaminic activity (Alagarsamy, Shankar, & Murugesan, 2008).

Material Science

  • Energetic Materials Synthesis: In the field of energetic materials, this compound has been used in the synthesis of novel substances with potential applications in explosives and pyrotechnics. An example is the synthesis of energetic salts with high heat of detonation (Cao et al., 2020).

properties

IUPAC Name

3-hydrazinyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N6.ClH/c4-3(5,6)1-10-11-2(9-7)12(1)8;/h7-8H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAMLTJFGCYFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N1N)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride

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